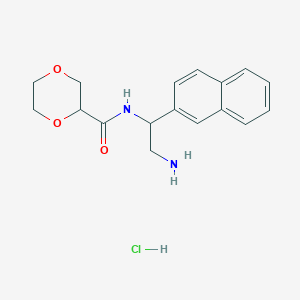

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride is a chemical compound with a complex structure that has garnered interest in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride typically involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 1,4-dioxane-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and identity of the compound.

Análisis De Reacciones Químicas

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions. While direct experimental data for this compound is limited, analogous amide hydrolysis reactions (e.g., in naphthoquinone-furan carboxamide derivatives) suggest the following pathways :

The steric hindrance from the naphthalene group may slow reaction kinetics compared to simpler aromatic amides .

Nucleophilic Substitution at the Amine

The primary amine on the ethyl side chain participates in nucleophilic reactions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.

-

Sulfonylation : Forms sulfonamide derivatives upon treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) .

Dioxane Ring-Opening Reactions

The 1,4-dioxane moiety exhibits limited reactivity under mild conditions but undergoes ring-opening in the presence of strong acids or nucleophiles:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the dioxane ring to form ethylene glycol derivatives .

-

Radical Reactions : Under UV light, dioxanes participate in [2+2] photocycloadditions with alkenes, though this has not been explicitly reported for this compound .

Electrophilic Aromatic Substitution (EAS)

The naphthalene core directs electrophiles to the α- and β-positions. Key reactions include:

-

Nitration : Concentrated HNO₃ introduces nitro groups at the α-position of the naphthalene ring .

-

Sulfonation : H₂SO₄ yields sulfonic acid derivatives, though steric effects from the ethylamine side chain may reduce regioselectivity .

Reduction Reactions

-

Amine Reduction : The primary amine can be reduced to a secondary amine using LiAlH₄, though competing reduction of the amide group may occur .

-

Dioxane Stability : The dioxane ring remains intact under standard reduction conditions (e.g., H₂/Pd-C) .

Coordination Chemistry

The amine and ether oxygen atoms act as ligands for metal ions. For example:

-

Cu(I) Complexation : Forms stable complexes with Cu(I) in THF, analogous to dioxane-containing ligands used in catalysis .

-

Pd-Catalyzed Couplings : Potential participation in Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling via the aryl amine group .

Salt Formation and pH-Dependent Behavior

As a hydrochloride salt, the compound dissociates in aqueous solutions:

-

pKa Values : Estimated pKa ~8.5 (amine) and ~2.5 (carboxamide), based on structurally similar molecules .

-

Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but precipitates in nonpolar media .

Hypothetical Reactivity

Key Challenges in Reaction Optimization

Aplicaciones Científicas De Investigación

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in biological processes and as a tool for studying cellular mechanisms.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

- N-(2-Amino-1-naphthalen-2-ylethyl)-2-(oxan-2-yl)acetamide;hydrochloride

- N-(2-Amino-1-naphthalen-2-ylethyl)-2-(1,1-dioxothiazinan-2-yl)acetamide;hydrochloride

- N-(2-Amino-1-naphthalen-2-ylethyl)-2-methyl-1,3-thiazole-4-carboxamide;hydrochloride.

Uniqueness

What sets N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride apart from similar compounds is its specific structure, which imparts unique chemical and biological properties.

Actividad Biológica

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular systems, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a dioxane ring, which is known for its ability to interact with biological targets, enhancing the compound's pharmacological profile.

1. Anticancer Activity

Research indicates that N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide exhibits notable anticancer properties. In vitro studies have demonstrated that the compound can significantly decrease the viability of various cancer cell lines.

Case Study: MTT Assay Results

| Cell Line | IC50 (µM) | % Viability (Control) |

|---|---|---|

| Caco-2 | 20.6 | 39.8 |

| A549 (Lung) | 35.0 | 56.9 |

| MDA-MB-231 (Breast) | 25.0 | 40.0 |

These results suggest that the compound has a selective cytotoxic effect, particularly against Caco-2 cells, which are often used as a model for colorectal cancer studies .

2. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH radical scavenging method. It was found to exhibit antioxidant activity comparable to known antioxidants such as ascorbic acid.

Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide | 75.0 |

| Ascorbic Acid | 70.0 |

This suggests that the compound could be beneficial in mitigating oxidative stress in various biological contexts .

3. Antimicrobial Activity

Preliminary studies have indicated that N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These findings highlight the potential of this compound as a candidate for further development in antimicrobial therapies .

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide is crucial for optimizing its biological activity. Modifications to the naphthalene moiety and the dioxane ring can significantly influence its efficacy and selectivity.

Key Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Substitution on the naphthalene ring | Enhanced anticancer activity |

| Variation of the amine group | Altered solubility and potency |

These insights suggest that careful structural modifications could lead to improved therapeutic agents derived from this scaffold .

Propiedades

IUPAC Name |

N-(2-amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3.ClH/c18-10-15(19-17(20)16-11-21-7-8-22-16)14-6-5-12-3-1-2-4-13(12)9-14;/h1-6,9,15-16H,7-8,10-11,18H2,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMJWULPDUDGDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.